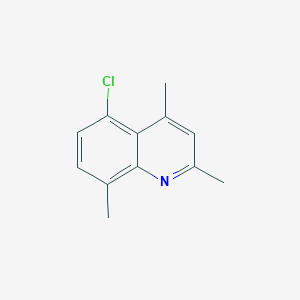

5-Chloro-2,4,8-trimethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,4,8-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-7-4-5-10(13)11-8(2)6-9(3)14-12(7)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEBXFHTABSRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589207 | |

| Record name | 5-Chloro-2,4,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105908-43-8 | |

| Record name | 5-Chloro-2,4,8-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 2,4,8 Trimethylquinoline and Analogues

Strategic Approaches to Quinoline (B57606) Core Construction

The assembly of the fundamental quinoline ring system is the initial and most critical phase in the synthesis of 5-Chloro-2,4,8-trimethylquinoline. Various strategies have been developed, ranging from classical named reactions to modern catalytic approaches. iipseries.orgresearchgate.net

Classical Condensation Reactions and Their Modern Adaptations

Several classical methods for quinoline synthesis, many of which date back over a century, remain relevant through modern adaptations that improve efficiency and substrate scope. iipseries.orgresearchgate.netresearchgate.net These reactions typically involve the condensation of anilines with carbonyl-containing compounds. researchgate.net

Combes Synthesis : This reaction involves the condensation of an aniline (B41778) with a β-diketone under acidic conditions to form a substituted quinoline. quimicaorganica.orgwikipedia.org The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org For the synthesis of a trimethyl-substituted quinoline like the target compound, an appropriately substituted aniline would react with a specific β-diketone. The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

Doebner-von Miller Reaction : This method utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.comslideshare.net The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.orgslideshare.net A proposed mechanism involves a Michael-type addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation to form the quinoline ring. wikipedia.org This reaction is versatile for producing a variety of substituted quinolines. slideshare.net

Skraup Synthesis : In the classic Skraup synthesis, aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. iipseries.orgpharmaguideline.com The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation. iipseries.orgpharmaguideline.com While effective for the parent quinoline, generating a specific polysubstituted pattern like this compound would require a correspondingly substituted aniline and modifications to the reaction conditions.

Conrad-Limpach-Knorr Synthesis : This reaction involves the condensation of anilines with β-ketoesters. iipseries.orgpharmaguideline.com Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-quinolones (at higher temperatures). pharmaguideline.com

These classical reactions, while foundational, often suffer from harsh reaction conditions and limited functional group tolerance. nih.gov Modern adaptations often employ microwave irradiation or novel catalysts to improve yields and reaction times. researchgate.netrsc.org

| Classical Quinoline Synthesis | Reactants | Key Features |

| Combes Synthesis | Aniline, β-Diketone | Forms 2,4-disubstituted quinolines. iipseries.orgwikipedia.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Versatile for various substitution patterns. wikipedia.orgsynarchive.com |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Classic method for quinoline synthesis. iipseries.orgpharmaguideline.com |

| Conrad-Limpach-Knorr Synthesis | Aniline, β-Ketoester | Yields 4-hydroxyquinolines or 2-quinolones. iipseries.orgpharmaguideline.com |

Multicomponent Reaction Paradigms in Quinoline Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like substituted quinolines from three or more starting materials in a single step. rsc.orgrsc.org This approach offers high atom economy and allows for the rapid generation of diverse molecular scaffolds. rsc.org

One notable MCR is the Povarov reaction , which typically involves the [4+2] cycloaddition of an imine (formed in situ from an aniline and an aldehyde) with an electron-rich alkene or alkyne to produce tetrahydroquinolines, which can then be oxidized to quinolines. nih.govnih.gov Variations of the Povarov reaction have been developed to directly yield quinoline derivatives. nih.gov For instance, a three-component reaction of anilines, aldehydes, and alkynes can be catalyzed by Lewis acids or even metal-free catalysts like molecular iodine to produce 2,4-disubstituted quinolines. rsc.orgacs.org This strategy is particularly valuable for creating libraries of substituted quinolines for screening purposes. acs.org

Regioselective Functionalization Techniques for Quinoline Derivatives

The synthesis of a specifically substituted quinoline like this compound often requires precise control over the placement of functional groups on a pre-formed quinoline core. mdpi.com Regioselective functionalization, particularly through C-H activation, has become a cornerstone of modern synthetic organic chemistry. mdpi.comnih.gov

Directed Chlorination and Alkylation at Specific Ring Positions

Introducing a chlorine atom at the C5 position of a trimethyl-substituted quinoline requires a regioselective chlorination method. Direct electrophilic halogenation of quinoline itself typically occurs at the 5- and 8-positions. However, the directing effects of the existing methyl groups would influence the outcome.

Modern approaches to regioselective halogenation often avoid harsh conditions and poor selectivity by employing transition metal-catalyzed C-H activation. mdpi.comresearchgate.net These methods can direct halogenation to specific positions that are otherwise difficult to access. Another strategy involves a multi-step process where a chloroaniline is used as a starting material in a quinoline synthesis. For example, a 2, 3, or 4-chloroaniline (B138754) can be reacted with compounds like β-propiolactone or acrylic acid, followed by cyclization and subsequent chlorination to yield dichloroquinolines. google.com Aza-Diels-Alder reactions have also been employed to synthesize chlorinated quinolines under mild conditions. nih.gov

Alkylation of the quinoline ring can also be achieved through C-H activation methodologies, allowing for the introduction of alkyl groups at various positions. mdpi.com

Introduction of Methyl Groups and Other Substituents

The methyl groups at the C2, C4, and C8 positions of the target molecule can be introduced in several ways. In classical syntheses like the Combes reaction, the 2- and 4-methyl groups would originate from the β-diketone reactant (e.g., acetylacetone). wikipedia.org The 8-methyl group would come from the corresponding substituted aniline (e.g., 2-methylaniline).

Alternatively, modern cross-coupling reactions or C-H functionalization techniques can be used to introduce methyl groups onto a pre-existing quinoline scaffold. mdpi.com For example, transition metal-catalyzed reactions can couple a quinoline derivative with a methylating agent. mdpi.com

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in the modern synthesis of substituted quinolines, offering milder reaction conditions, higher efficiency, and greater selectivity. mdpi.comorganic-chemistry.org

Lewis and Brønsted Acids : As mentioned, acids like sulfuric acid, polyphosphoric acid, tin tetrachloride, and p-toluenesulfonic acid are classic catalysts for condensation reactions like the Combes and Doebner-von Miller syntheses. iipseries.orgwikipedia.orgwikipedia.org Superacids have also been employed to facilitate the construction of quinoline scaffolds. mdpi.com

Transition Metal Catalysts : A wide array of transition metals, including palladium, rhodium, copper, iron, and nickel, are used to catalyze various steps in quinoline synthesis. mdpi.comorganic-chemistry.org

Palladium catalysts are widely used in cross-coupling reactions and C-H activation/functionalization to introduce substituents onto the quinoline ring. mdpi.com

Rhodium catalysts can facilitate ortho-C–H bond activation of anilines for subsequent cyclization. mdpi.com

Copper catalysts are effective in multicomponent reactions for the synthesis of alkyl-substituted quinolines and can mediate C-H alkenylation of quinoline N-oxides. acs.orgresearchgate.net

Iron and Nickel catalysts offer more economical and environmentally friendly alternatives for dehydrogenative coupling reactions to form the quinoline core. organic-chemistry.org

Nanocatalysts : Recently, the use of nanocatalysts has gained attention for quinoline synthesis due to their high surface area, reusability, and often mild reaction conditions. nih.gov For example, magnetic iron oxide nanoparticles functionalized with acidic groups have been used to catalyze the Friedländer annulation. nih.gov

Photoredox Catalysis : Visible-light-mediated photoredox catalysis represents a green and powerful tool for organic synthesis. researchgate.net It can be used for the deoxygenation of N-heterocyclic N-oxides and has been applied to the synthesis of quinoline-2-ones through a photocyclization/oxidation cascade. researchgate.netresearchgate.net

| Catalyst Type | Examples | Application in Quinoline Synthesis |

| Brønsted/Lewis Acids | H₂SO₄, PPA, SnCl₄, Sc(OTf)₃ | Catalyze classical condensation reactions (Combes, Doebner-von Miller). iipseries.orgwikipedia.orgwikipedia.org |

| Transition Metals | Pd, Rh, Cu, Fe, Ni | C-H activation, cross-coupling, multicomponent reactions, dehydrogenative coupling. mdpi.commdpi.comorganic-chemistry.org |

| Nanocatalysts | Functionalized Fe₃O₄ NPs | Green catalysis for condensation and annulation reactions. nih.gov |

| Photocatalysts | Thioxanthone, Iridium complexes | Visible-light-mediated reactions, such as cyclizations and deoxygenations. researchgate.netresearchgate.net |

Transition Metal-Mediated Transformations

Transition-metal catalysis holds a dominant position in the synthesis of complex heterocyclic compounds, including quinoline derivatives. ias.ac.in These methods are prized for their catalytic efficiency and ability to forge challenging carbon-carbon and carbon-nitrogen bonds. ias.ac.in A variety of transition metals, including palladium, copper, iron, nickel, and manganese, have been successfully employed. ias.ac.inorganic-chemistry.org

Copper-catalyzed reactions represent a simple and efficient strategy for generating substituted quinolines. ias.ac.in One approach involves a one-pot reaction of anilines and aldehydes, proceeding through C-H functionalization followed by C-N/C-C bond formation. ias.ac.in The use of molecular oxygen as the oxidant makes this process economically and environmentally attractive. ias.ac.in Similarly, copper(II) complexes with redox-active ligands can mediate the dehydrogenative functionalization of benzylic alcohols to produce a range of substituted quinolines under relatively mild conditions. organic-chemistry.org

Palladium catalysis is another cornerstone of modern quinoline synthesis. nih.gov For instance, Pd(OAc)₂ can be used in the Heck coupling of iodo-methoxylated pivaloylaminobenzenes with methyl acrylate, which subsequently cyclize to form quinolin-2(1H)-ones in an acidic medium. nih.gov Palladium catalysts also play a dual role in tandem amination protocols, facilitating both Buchwald-Hartwig coupling and catalytic dehydrogenation to yield 1,2-disubstituted quinolin-4(1H)-ones from chalcones and primary amines. nih.gov

Other metals like iron, nickel, and manganese have also proven effective. Iron-catalyzed reactions of arylnitrones with vinyl acetates can produce disubstituted quinolines. ias.ac.in Nickel-catalyzed methods enable the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols through a sequential dehydrogenation and condensation process. organic-chemistry.org A phosphine-free manganese(II) complex has also been shown to catalyze the synthesis of N-heterocycles, including quinolines, from amino alcohols and ketones. organic-chemistry.org

Table 1: Examples of Transition Metal-Mediated Quinoline Synthesis

| Catalyst/Reagents | Starting Materials | Product Type | Key Features | Citations |

|---|---|---|---|---|

| Copper Catalyst / O₂ | Anilines, Aldehydes | Substituted Quinolines | One-pot, C-H functionalization, economical oxidant. | ias.ac.in |

| Pd(OAc)₂ / PPh₃ | Chalcones, Primary Amines | 1,2-Disubstituted quinolin-4(1H)-ones | Tandem Buchwald-Hartwig coupling and dehydrogenation. | nih.gov |

| Iron Catalyst | Arylnitrones, Vinyl Acetates | Disubstituted Quinolines | Reaction proceeds in moderate to good yields. | ias.ac.in |

| Nickel Catalyst | α-2-Aminoaryl Alcohols, Ketones | Polysubstituted Quinolines | Sustainable process via dehydrogenation and condensation. | organic-chemistry.org |

| Manganese(II) Complex | Amino Alcohols, Ketones | Substituted Quinolines | Simple, phosphine-free catalytic system. | organic-chemistry.org |

| PdCl₂ / Cu(OAc)₂ / O₂ | N-substituted-3,3-diarylacrylamides | 4-Arylquinolin-2(1H)-ones | Intramolecular amidation with concomitant loss of protecting group. | nih.gov |

Metal-Free and Organocatalytic Routes

In recent years, metal-free and organocatalytic reactions have gained significant attention as "green" alternatives that avoid the use of potentially toxic and expensive metals. nih.gov These methods offer distinct advantages in terms of sustainability and operational simplicity. nih.govresearchgate.net

Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of complex molecules. One efficient one-pot procedure provides access to polycyclic hexahydrocyclopenta[b]quinoline derivatives with five stereogenic centers, starting from aldehydes, anilines, and nitroalkenes. nih.govacs.org The reaction proceeds with high yields and excellent enantio- and diastereoselectivities. nih.govacs.org Another organocatalytic cascade approach, reacting α-carbonyl anilines with propargyl aldehydes, leads to polysubstituted quinolines. thieme-connect.com A fascinating aspect of this method is that changing the N-protecting group on the aniline precursor can divert the reaction to produce chiral 1,4-dihydroquinolines instead. thieme-connect.com

Molecular iodine is frequently used as an inexpensive and efficient catalyst in metal-free syntheses. rsc.orgnih.gov It can catalyze the synthesis of 2-benzyl-4-arylquinoline derivatives from aryl amines, styrene (B11656) oxides, and aryl acetylenes in a domino reaction under solvent-free conditions. rsc.org This method is noted for its high regioselectivity, atom economy, and the formation of multiple C-C and C-N bonds in a single operation. rsc.org Iodine, in combination with an oxidant like tert-butyl hydroperoxide (TBHP), can also facilitate the functionalization of C(sp³)–H bonds in a tandem cyclization strategy to synthesize quinoline derivatives from 2-methylbenzothiazoles and 2-styrylanilines. nih.gov

Other metal-free approaches utilize common reagents to achieve quinoline synthesis. A method using potassium persulfate (K₂S₂O₈) and dimethyl sulfoxide (B87167) (DMSO) allows for the synthesis of 4-arylquinolines from anilines and alkynes, where DMSO cleverly serves as a one-carbon source. acs.org

Table 2: Selected Metal-Free and Organocatalytic Routes to Quinolines

| Catalyst/Reagents | Starting Materials | Product Type | Key Features | Citations |

|---|---|---|---|---|

| Organocatalyst | Aldehydes, Anilines, Nitroalkenes | Polycyclic Hexahydrocyclopenta[b]quinolines | One-pot procedure, creates five stereocenters, high enantioselectivity. | nih.govacs.org |

| Organocatalyst | α-Carbonyl Anilines, Propargyl Aldehydes | Polysubstituted Quinolines / Chiral 1,4-Dihydroquinolines | Cascade reaction; product outcome controlled by N-protecting group. | thieme-connect.com |

| I₂ (molecular iodine) | Aryl Amines, Styrene Oxides, Aryl Acetylenes | 2-Benzyl-4-arylquinolines | Metal- and solvent-free, domino reaction, atom-economical. | rsc.org |

| I₂ / TBHP | 2-Methylbenzothiazoles, 2-Styrylanilines | Functionalized Quinolines | Metal-free, direct functionalization of C(sp³)–H bonds. | nih.gov |

| K₂S₂O₈ / DMSO | Anilines, Alkynes | 4-Arylquinolines | DMSO acts as a one-carbon source, atom-economical. | acs.org |

Mechanistic Investigations of Formation Reactions

The formation of the quinoline ring is often achieved through classic named reactions, the mechanisms of which have been the subject of considerable study. The Combes and Doebner-von Miller reactions are two such fundamental syntheses that could be adapted to form this compound. wikipedia.orgwikipedia.org

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acid catalysis. wikipedia.orgiipseries.org The mechanism proceeds through several key steps: wikipedia.orgwikiwand.com

Schiff Base Formation : The reaction initiates with the condensation between the aniline and one of the carbonyl groups of the β-diketone to form a Schiff base (an imine). wikipedia.org

Enamine Tautomerization : The Schiff base tautomerizes to the more stable enamine intermediate. quimicaorganica.org

Cyclization : In the presence of a strong acid like concentrated sulfuric acid, the enamine undergoes an intramolecular electrophilic attack on the aromatic ring. This annulation is the rate-determining step. wikipedia.orgwikiwand.com

Dehydration : A subsequent dehydration step eliminates a molecule of water, leading to the aromatization of the newly formed heterocyclic ring to yield the substituted quinoline product. iipseries.orgwikiwand.com

The Doebner-von Miller reaction is the synthesis of quinolines from an aniline and α,β-unsaturated carbonyl compounds, catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism of this reaction has been debated. wikipedia.orgnih.gov A 2006 study using carbon isotope labeling experiments proposed a fragmentation-recombination mechanism rather than a simple linear pathway. nih.gov This proposed mechanism for the reaction between an aniline and an α,β-unsaturated ketone involves: wikipedia.orgnih.gov

Conjugate Addition : The aniline first adds to the α,β-unsaturated carbonyl compound in a Michael-type conjugate addition. youtube.com

Fragmentation : The resulting intermediate fragments, potentially into the corresponding imine and the saturated ketone. nih.gov

Recombination : These fragments then recombine in a condensation reaction to form a new conjugated imine. wikipedia.orgnih.gov

Cyclization and Aromatization : This is followed by reaction with a second aniline molecule, cyclization, elimination of an aniline molecule, and subsequent oxidation (aromatization) to furnish the final quinoline product. wikipedia.orgyoutube.com

Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry have spurred the development of more sustainable and environmentally friendly methods for quinoline synthesis. acs.orgtandfonline.com These protocols aim to minimize waste, avoid hazardous substances, and reduce energy consumption compared to classical methods, which often require harsh conditions like high temperatures and the use of non-biodegradable compounds. tandfonline.comnih.gov

Key strategies in green quinoline synthesis include:

Use of Green Solvents : Water is an ideal green solvent, and several methods have been developed that proceed efficiently in aqueous media. nih.gov

Alternative Energy Sources : Microwave irradiation and ultrasound have been employed to accelerate reactions, often leading to higher yields and shorter reaction times while reducing energy consumption. tandfonline.comnih.govresearchgate.netresearchgate.net An efficient synthesis of quinolines using microwave irradiation has been developed, providing good yields in a convenient and mild procedure. researchgate.net

Nanocatalysis : The use of nanocatalysts or nanocomposites offers an effective alternative for quinoline synthesis due to their unique properties, high efficiency, and potential for recyclability. nih.gov For example, iron oxide nanoparticles (Fe₃O₄ NPs) have been used as a catalyst in water under reflux conditions to produce pyrimido[4,5-b]quinolones, with the catalyst being reusable for multiple cycles without significant loss of activity. nih.gov

Metal- and Solvent-Free Conditions : As mentioned previously, eliminating transition metals and organic solvents is a primary goal. A notable example is the synthesis of 2-benzyl-4-arylquinoline derivatives using molecular iodine as a catalyst at 120 °C without any solvent, which avoids metal waste and simplifies purification. rsc.org Another protocol uses a K₂CO₃–Al₂O₃ catalyst under ultrasound irradiation, which is cost-effective and eco-friendly. researchgate.net

Table 3: Overview of Sustainable Synthetic Protocols for Quinolines

| Green Strategy | Catalyst/Conditions | Key Advantages | Citations |

|---|---|---|---|

| Nanocatalysis | Fe₃O₄ Nanoparticles / Water | Recyclable catalyst, high yields, environmentally friendly solvent. | nih.gov |

| Ultrasound Irradiation | K₂CO₃–Al₂O₃ | Eco-friendly and cost-effective catalyst, enhanced reaction rate. | researchgate.net |

| Metal- and Solvent-Free | Molecular Iodine / 120 °C | Avoids metal waste and organic solvents, high atom economy. | rsc.org |

| Microwave Irradiation | Various | Rapid, mild conditions, improved yields, energy efficient. | tandfonline.comnih.govresearchgate.net |

Molecular Structure, Conformational Analysis, and Structure Activity Relationships of 5 Chloro 2,4,8 Trimethylquinoline

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing of a molecule.

While a specific single-crystal X-ray diffraction study for 5-Chloro-2,4,8-trimethylquinoline is not publicly documented, analysis of closely related quinoline (B57606) derivatives provides significant insight into its expected solid-state structure. For instance, studies on compounds like 5-chloro-8-hydroxyquinoline (B194070) and its derivatives reveal that the quinoline ring system is essentially planar. researchgate.nethsetdata.com The crystal structure of 5-chloroquinolin-8-yl acrylate, for example, was determined to be in the monoclinic space group P21/c. researchgate.nethsetdata.com

For this compound, it is anticipated that the fused aromatic rings would maintain this planarity. The chlorine atom at the C5 position and the methyl groups at C2, C4, and C8 would lie close to this plane. In the solid state, the molecular packing would be influenced by weak intermolecular forces, such as van der Waals interactions and potential π–π stacking between the electron-rich quinoline rings of adjacent molecules. The presence and position of the chlorine atom can significantly influence these packing arrangements.

Table 1: Example Crystallographic Data for a Related Quinoline Derivative (5-chloroquinolin-8-yl acrylate) This table presents data for a structurally similar compound to illustrate typical crystallographic parameters.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₈ClNO₂ | hsetdata.com |

| Crystal System | Monoclinic | hsetdata.com |

| Space Group | P21/c | hsetdata.com |

| Radiation Type | Mo Kα | hsetdata.com |

Solution-State Conformational Dynamics via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While X-ray crystallography provides a static picture in the solid state, NMR can reveal information about the dynamic conformational behavior of a molecule.

Specific NMR spectral data for this compound is not available in the cited literature. However, based on the known chemical shifts of the quinoline nucleus and the predictable effects of its substituents, a hypothetical spectrum can be outlined.

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline core and the protons of the three methyl groups. The aromatic region would likely display signals corresponding to the protons at C3, C6, and C7. The chemical shifts of these protons would be influenced by the electron-withdrawing chlorine atom and the electron-donating methyl groups. The three methyl groups at C2, C4, and C8 would each produce a singlet, with their exact chemical shifts varying based on their local electronic environment.

¹³C NMR: The ¹³C NMR spectrum would show 12 distinct carbon signals. The positions of the signals for the carbons in the quinoline ring would be affected by the substituents. The chlorine at C5 would cause a downfield shift for the C5 signal and influence the shifts of adjacent carbons. The signals for the three methyl carbons would appear in the aliphatic region of the spectrum. rsc.org

Conformational flexibility in the furanoside rings of some molecules has been studied using NMR, which helps determine main conformers through analysis of H-H coupling constants and Nuclear Overhauser Effect (NOE) data. nih.gov For a rigid aromatic system like this compound, such dynamics are minimal, but NMR remains essential for confirming the substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table provides estimated chemical shift ranges based on data from analogous substituted quinolines.

| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic-H (C3, C6, C7) | 7.0 - 8.5 | Complex multiplet patterns influenced by chloro and methyl groups. |

| Methyl-H (C2, C4) | 2.4 - 2.8 | Singlets, downfield due to proximity to the N-heterocycle. | |

| Methyl-H (C8) | 2.6 - 3.0 | Singlet, potentially shifted due to steric and electronic environment. | |

| ¹³C | Aromatic-C | 120 - 160 | Includes C-Cl (~130-135 ppm) and C-N (~150-160 ppm). rsc.org |

| Quaternary-C | 135 - 150 | Carbons bearing methyl groups or at ring junctions. | |

| Methyl-C | 18 - 25 | Typical range for methyl groups on an aromatic ring. rsc.org |

Computational Modeling for Geometric and Electronic Structure

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data by modeling structures and predicting reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. rsc.org By applying functionals like B3LYP or PBE0 with an appropriate basis set (e.g., def2-TZVP or 6-31G*), it is possible to optimize the molecular geometry of this compound and calculate its thermodynamic properties. rsc.orgnih.gov

Such calculations can determine the most stable conformation by minimizing the molecule's energy. For this compound, DFT would likely confirm a planar quinoline skeleton. Furthermore, DFT can be used to compute key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MESP) maps, also generated from DFT calculations, can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Tautomers are structural isomers that readily interconvert. For the core structure of this compound, significant tautomerism is not expected due to the stability of its aromatic system. Tautomerism in quinolines typically becomes relevant with the introduction of hydroxyl or amino groups, which is not the case here.

However, the analysis of positional isomers is highly relevant. Isomers of this compound, where the chlorine atom is located at a different position on the quinoline ring (e.g., C6 or C7), would exhibit different chemical and physical properties. DFT calculations are an excellent tool for comparing the relative stabilities of these isomers. By computing the total electronic energy of each isomer, one can predict their relative abundance at thermodynamic equilibrium, which is valuable information for designing synthetic pathways.

Table 3: Typical Molecular Properties of Quinoline Derivatives Investigated by DFT

| Calculated Parameter | Significance | Reference Methodology |

|---|---|---|

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the lowest energy structure. | nih.gov |

| HOMO/LUMO Energies | Indicates electronic excitation properties and chemical reactivity. | rsc.org |

| HOMO-LUMO Gap | Relates to the molecule's kinetic stability and polarizability. | rsc.org |

| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution and predicts sites for non-covalent interactions and reactions. | |

| Thermodynamic Stability (ΔfH°) | Quantifies the standard enthalpy of formation, comparing isomeric stability. |

Influence of Substituents on Molecular Reactivity and Biological Activity

The introduction of a chlorine atom into a biologically active molecule can substantially modulate its potency, a principle widely exploited in drug design. eurochlor.org Chlorine can enhance lipophilicity, which may improve membrane permeability and absorption, and it can form halogen bonds or other non-covalent interactions with biological targets like proteins or enzymes. researchgate.netnih.gov

The position of the chlorine atom on the quinoline ring is often critical for biological activity. eurochlor.org In the field of antimalarial drugs, for example, a vast body of structure-activity relationship (SAR) studies has shown that a chlorine atom at the C7 position of the quinoline ring (as in chloroquine) is often optimal for activity. pharmacy180.com Substitution at other positions can lead to a significant reduction or complete loss of efficacy. For instance, an additional methyl group at position 8 in some 7-chloroquinoline (B30040) analogues has been shown to abolish antimalarial activity. pharmacy180.com

While the specific biological profile of this compound is not detailed in the literature, its SAR can be inferred from these general principles. The presence of chlorine at C5, combined with methyl groups at C2, C4, and C8, would confer a unique pharmacological profile that must be determined empirically through biological screening. eurochlor.org The specific placement of the chlorine at C5 makes it a distinct isomer from the more traditionally studied 7-chloroquinolines, highlighting the potential for discovering novel biological activities through systematic positional changes of substituents. researchgate.netnih.gov

Steric and Electronic Effects of Alkyl Substituents

The physicochemical properties and potential biological activity of the polysubstituted quinoline, this compound, are significantly influenced by the steric and electronic effects imparted by its alkyl (methyl) substituents. The arrangement of three methyl groups at positions 2, 4, and 8, in conjunction with a chloro group at position 5, creates a unique electronic and steric landscape on the quinoline core.

Electronic Effects:

Steric Effects:

The interplay between these steric and electronic effects is crucial in determining the molecule's reactivity and its potential interactions with biological targets. For instance, in nucleophilic substitution reactions, the electronic effects of the methyl groups might enhance reactivity, while their steric bulk could hinder the approach of a nucleophile.

Computed Molecular Properties:

The following table summarizes key computed properties for this compound, which provide a quantitative insight into its molecular characteristics. nih.gov

| Property | Value |

| Molecular Formula | C₁₂H₁₂ClN |

| Molecular Weight | 205.68 g/mol |

| XLogP3-AA (Lipophilicity) | 3.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 205.0658271 Da |

| Topological Polar Surface Area | 12.9 Ų |

| Heavy Atom Count | 14 |

These computed values, particularly the lipophilicity (XLogP3-AA) and the topological polar surface area, are direct consequences of the collective steric and electronic contributions of the chloro and trimethyl substituents.

Applications in Advanced Functional Materials and Optoelectronics

Quinoline (B57606) Derivatives in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are well-established materials in the field of Organic Light-Emitting Diodes (OLEDs), most famously represented by tris(8-hydroxyquinolinato)aluminium (Alq3). These compounds often serve as electron-transporting or emissive materials within the OLED architecture. nih.gov The fundamental structure of an OLED typically involves layers of organic materials sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected, which then recombine in the emissive layer to produce light.

Photovoltaic Applications: Dye-Sensitized Solar Cells (DSSCs) and Polymer Solar Cells

In the realm of third-generation photovoltaics, quinoline derivatives have been investigated for their potential use in both Dye-Sensitized Solar Cells (DSSCs) and polymer solar cells.

In Dye-Sensitized Solar Cells (DSSCs) , a dye molecule absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Quinoline-based structures can be incorporated into the molecular design of these dyes. The efficiency of a DSSC is influenced by the dye's absorption spectrum, its energy level alignment with the semiconductor, and its ability to regenerate after electron injection. Although no specific application of 5-Chloro-2,4,8-trimethylquinoline as a DSSC sensitizer (B1316253) has been reported, its chromophoric quinoline core suggests a theoretical potential for such use, likely as a building block for more complex dye structures.

In Polymer Solar Cells (PSCs) , which are based on a bulk heterojunction (BHJ) structure, a blend of a p-type conjugated polymer and an n-type semiconductor acceptor forms the active layer. Quinoxaline-based polymers, which are structurally related to quinolines, have shown significant promise in PSCs, achieving high power conversion efficiencies. The development of quinoline-containing polymers for PSCs is an area of active research. The properties of this compound could make it a candidate for a monomer in the synthesis of new conjugated polymers for photovoltaic applications.

Utilization in Transistor Technologies

Quinoline derivatives have also been explored for their use in Organic Field-Effect Transistors (OFETs), which are key components in flexible electronics and displays. In an OFET, an organic semiconductor layer is used as the charge transport channel. The performance of an OFET is characterized by its charge carrier mobility and on/off ratio. The molecular packing and intermolecular interactions of the organic semiconductor are crucial for efficient charge transport.

The planar structure of the quinoline ring system can facilitate π-π stacking, which is beneficial for charge transport. The substituents on the quinoline core, such as the chloro and methyl groups in this compound, would play a significant role in determining the solid-state morphology and, consequently, the transistor performance. While there is no direct research demonstrating the use of this compound in transistors, the broader class of quinoline derivatives continues to be of interest for developing new organic semiconductors.

Role in Advanced Sensing Systems

The quinoline moiety is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent chemosensors for the detection of various analytes, including metal ions. The mechanism of sensing often relies on the modulation of the quinoline's fluorescence upon interaction with the target analyte. This can occur through processes such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF).

For example, derivatives of 8-hydroxyquinoline (B1678124) are classic examples of fluorescent sensors for metal ions. nih.gov The nitrogen atom of the quinoline ring and the hydroxyl group at the 8-position can act as a chelating site. While this compound lacks the 8-hydroxy group, its quinoline nitrogen can still participate in coordination with certain analytes. The specific substitution pattern of this compound could lead to selectivity for particular ions or molecules, making it a potential candidate for the design of new sensing platforms.

Development of Quinoline-Based Nanomaterials and Mesostructures

The self-assembly of organic molecules into well-defined nanostructures is a bottom-up approach to creating functional materials with tailored properties. Quinoline derivatives, with their rigid and planar structures, are suitable building blocks for constructing such nanomaterials. These can take the form of nanofibers, nanotubes, nanorods, and other mesoporous structures.

The properties of these nanomaterials are determined by the molecular structure of the constituent quinolines and the intermolecular forces that drive their assembly, such as π-π stacking and hydrogen bonding. For instance, electrospinning is a technique that has been used to fabricate fibrous materials containing quinoline derivatives for various applications, including antifungal materials. mdpi.com Although the development of nanomaterials specifically from this compound has not been documented, its molecular structure suggests that it could be a viable candidate for the fabrication of novel nano- and mesostructured materials with potential applications in catalysis, electronics, and biomedicine.

Advanced Analytical Characterization and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a synthesized compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a unique elemental formula.

For 5-Chloro-2,4,8-trimethylquinoline, the molecular formula is C₁₂H₁₂ClN. nih.gov HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass of the protonated molecule, [M+H]⁺. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N). The experimental observation of an m/z value that matches this theoretical calculation to three or four decimal places provides definitive evidence for the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Computed Molecular Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂ClN | PubChem nih.gov |

| Molecular Weight (Nominal) | 205.7 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 205.06583 Da | PubChem nih.gov |

This table presents computationally derived data for the specified compound.

Chromatographic Separations (HPLC, GC, UPLC) for Purity and Component Analysis

Chromatographic techniques are the gold standard for assessing the purity of a chemical compound and for separating it from impurities, unreacted starting materials, byproducts, and isomers. unife.it The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-High-Performance Liquid Chromatography (UPLC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) : As a versatile and widely used technique, HPLC is ideal for separating non-volatile or thermally sensitive compounds. molnar-institute.com For this compound, a reversed-phase HPLC method would likely be employed, using a C18 or C8 stationary phase. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with additives to improve peak shape. nih.gov Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Chiral HPLC, using a chiral stationary phase (CSP), would be essential to separate enantiomers if the compound were chiral, or to separate atropisomers. unife.itmolnar-institute.comresearchgate.net

Gas Chromatography (GC) : Given the likely volatility of this compound, GC is also a suitable method for purity analysis. The sample is vaporized and passed through a capillary column with a stationary phase. Compounds are separated based on their boiling points and interactions with the column lining. A Flame Ionization Detector (FID) is commonly used for quantification due to its uniform response to hydrocarbons. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of any impurities. nih.gov

Ultra-High-Performance Liquid Chromatography (UPLC) : UPLC is a more recent advancement that uses columns with smaller particle sizes (typically sub-2 µm), allowing for significantly faster analysis times and higher resolution compared to traditional HPLC. nih.govmdpi.com This high-throughput capability is advantageous for rapid purity screening and method development. mdpi.com A UPLC method for this compound would provide superior separation efficiency, enabling the detection of even trace-level impurities. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.com These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its chemical environment. youtube.com

For this compound, the spectra would be expected to show characteristic bands corresponding to:

Aromatic C-H stretching : Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching : From the methyl groups, appearing just below 3000 cm⁻¹.

C=C and C=N stretching : Within the quinoline (B57606) ring system, these vibrations produce a series of sharp bands in the 1600-1450 cm⁻¹ region. psu.eduirphouse.com

C-Cl stretching : A strong band in the fingerprint region, generally between 800 and 600 cm⁻¹.

Methyl group bending : Vibrations appearing in the 1450-1375 cm⁻¹ range.

While FTIR measures the absorption of infrared light due to changes in the dipole moment, Raman spectroscopy measures the scattering of light from molecular vibrations and is particularly sensitive to non-polar bonds. youtube.com The two techniques provide complementary information, and together they can be used to build a comprehensive vibrational profile of the molecule, confirming the presence of its key structural features. psu.edunih.gov

Table 2: General Characteristic Vibrational Frequencies for Substituted Quinolines

| Functional Group | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FTIR/Raman |

| Aliphatic C-H Stretch | 2980-2850 | FTIR/Raman |

| Aromatic C=C/C=N Stretch | 1620-1450 | FTIR/Raman |

| C-Cl Stretch | 800-600 | FTIR/Raman |

This table is illustrative and based on general values for the specified functional groups in related compounds. psu.eduirphouse.comnih.gov

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations have become a powerful partner to experimental analysis, providing theoretical insight into molecular structure, stability, and properties. These in silico methods can predict spectroscopic features, rationalize conformational preferences, and analyze electronic structure.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. rsc.org For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to: nih.govresearchgate.net

Optimize the molecular geometry to find the lowest energy structure.

Predict vibrational frequencies (FTIR and Raman spectra). These calculated spectra, when scaled appropriately, can aid in the assignment of experimental bands. nih.govnih.gov

Calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding chemical reactivity.

Determine the distribution of electron density and generate a molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions of the molecule.

While the quinoline ring is rigid, the methyl groups attached to it can rotate. DFT and other molecular mechanics methods can be used to perform conformational analysis by calculating the molecule's potential energy as a function of the dihedral angles of these methyl groups. researchgate.net This allows for the identification of the most stable (lowest energy) conformation and the energy barriers to rotation between different conformational states. Understanding the preferred three-dimensional structure is crucial as it influences the molecule's physical properties and its interactions with other molecules.

Tautomers are structural isomers that readily interconvert. For molecules like hydroxyquinolines, keto-enol tautomerism is a significant consideration. researchgate.netsigmaaldrich.com While this compound is not expected to exhibit significant tautomerism, DFT calculations can be used to definitively confirm this by calculating the relative energies of any potential tautomeric forms. researchgate.net The results would be expected to show that the specified structure is substantially more stable than any hypothetical tautomers.

Furthermore, DFT is invaluable for studying structural isomers. By calculating the optimized geometries and predicted spectroscopic properties (e.g., NMR shifts, vibrational frequencies) for all possible isomers of C₁₂H₁₂ClN (e.g., 4-Chloro-2,5,8-trimethylquinoline), a theoretical library can be created. chemicalbook.com Comparing experimental data to this library can help confirm the identity of a specific synthesized isomer and aid in the development of analytical methods to separate it from other isomers.

Reaction Mechanism Simulation

Theoretical investigations into the synthesis of similarly substituted quinazolines and other heterocyclic systems have been successfully conducted using Density Functional Theory (DFT). researchgate.net For instance, calculations at the B3LYP/6-311G(d) level of theory are commonly employed to map the potential energy surface of a reaction, identifying the most energetically favorable pathway. researchgate.net This approach can elucidate the roles of catalysts, the effects of substituents on reaction rates, and the thermodynamic and kinetic profiles of the reaction.

A plausible synthetic route for this compound is the Combes quinoline synthesis, which involves the acid-catalyzed reaction of a substituted aniline (B41778) with a β-diketone. A simulation of this reaction would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., a chloro-dimethylaniline derivative and a suitable β-diketone) and the final product, this compound, are optimized to find their lowest energy conformations.

Transition State Searching: The transition state structures for each elementary step of the reaction (e.g., Schiff base formation, cyclization, and dehydration) are located. Vibrational frequency analysis is then performed to confirm that each transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the identified transition states connect the correct reactants and products.

Energy Profile Construction: The relative energies of the reactants, intermediates, transition states, and products are calculated to construct a complete energy profile of the reaction, which allows for the determination of activation energies and the rate-determining step.

Such simulations would provide invaluable data on the regioselectivity and efficiency of the synthesis, guiding the optimization of reaction conditions to maximize the yield and purity of this compound.

Molecular Dynamics Simulations in Biological Interactions

For instance, MD simulations have been effectively used to investigate the binding of quinoline-based antiviral compounds to their protein targets. doi.org A typical workflow for such a study would involve:

System Setup: A system is constructed containing the protein target (obtained from a repository like the Protein Data Bank), the ligand (this compound, with a starting conformation from molecular docking), a solvent model (commonly an explicit water model like SPC), and counter-ions to neutralize the system. doi.org

Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure to allow it to relax to a stable state.

Production Run: A long-timescale simulation (typically nanoseconds to microseconds) is run, during which the trajectory of all atoms is saved at regular intervals.

Analysis: The saved trajectory is analyzed to understand the dynamics of the protein-ligand complex. Key parameters that are often evaluated include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over time, indicating the stability of the complex. doi.orgresearchgate.net

Root Mean Square Fluctuation (RMSF): This identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding. doi.orgresearchgate.net

Radius of Gyration (Rg): This provides information about the compactness of the protein, which can change upon ligand binding. doi.org

Interaction Analysis: The types and duration of interactions between the ligand and the protein are analyzed. This includes hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for binding affinity. nih.gov

The following table summarizes the key parameters analyzed in a typical MD simulation study of a small molecule-protein interaction, based on findings from related quinoline derivatives. doi.orgresearchgate.net

| Parameter | Description | Significance in Biological Interactions |

| RMSD | Measures the stability of the protein-ligand complex over the simulation time. | A stable RMSD suggests a stable binding mode of the ligand in the protein's active site. |

| RMSF | Indicates the fluctuation of individual amino acid residues around their average position. | Highlights flexible regions of the protein and residues that are key to the binding interaction. |

| Radius of Gyration (Rg) | Represents the overall compactness of the protein structure. | Changes in Rg can indicate conformational changes in the protein upon ligand binding. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and protein. | Crucial for the specificity and strength of the binding interaction. |

| Binding Free Energy | A calculated value (e.g., using MM/PBSA or MM/GBSA) that estimates the strength of the protein-ligand interaction. | A lower binding free energy indicates a more favorable and stable interaction. |

This table is a generalized representation based on typical molecular dynamics simulation analyses.

By applying these simulation techniques to this compound, researchers could predict its potential biological targets, elucidate its mechanism of action at a molecular level, and guide the design of more potent and selective derivatives for therapeutic applications.

Emerging Research Avenues and Future Perspectives

Exploration of Novel Hybrid Quinoline (B57606) Scaffolds and Multi-Targeting Agents

The development of hybrid molecules, which combine two or more pharmacologically active scaffolds into a single entity, is a promising strategy in drug discovery to address complex diseases and combat drug resistance. The quinoline nucleus is a popular component in such hybrids due to its broad spectrum of activity. mdpi.com Researchers are actively creating novel quinoline-based hybrids to develop multi-target agents that can modulate several biological pathways simultaneously.

For instance, a hybrid of 5-chloro-8-hydroxyquinoline (B194070) and the antibiotic ciprofloxacin (B1669076) has been synthesized, demonstrating the feasibility of combining a chloroquinoline core with other bioactive molecules. mdpi.com Another study reported the synthesis of a new 5-chloro-8-hydroxyquinoline derivative linked to a 1,2,3-triazole ring, a structure known for its pharmacological potential. mdpi.com These examples underscore a key research trend: the functionalization of the quinoline ring to create sophisticated molecular architectures. The structure of 5-Chloro-2,4,8-trimethylquinoline, with its specific substitution pattern, offers unique steric and electronic properties that could be leveraged to design novel hybrids with tailored activities against cancer, microbial infections, or inflammatory diseases. orientjchem.orgmdpi.com

Integration of Computational Drug Discovery and Material Design

Modern research heavily relies on computational tools to accelerate the discovery and optimization of new molecules for both medicinal and material applications. neurips.ccarxiv.org For a compound like this compound, in silico methods are invaluable for predicting its potential bioactivities and guiding synthetic efforts.

Computational Drug Discovery: Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and deep learning models can screen virtual libraries of derivatives for high binding affinity to specific biological targets like kinases or enzymes involved in carcinogenic pathways. neurips.ccnih.gov These computational approaches help prioritize candidates for synthesis, saving time and resources. neurips.cc Frameworks like CogMol (Controlled Generation of Molecules) use deep generative models to design entirely new molecules with desired properties, such as target specificity and low toxicity, providing a pathway to innovate beyond existing chemical scaffolds. arxiv.org

Material Design: The unique photophysical properties inherent to many quinoline derivatives make them attractive for advanced functional materials. nih.gov Research has demonstrated the use of a related compound, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), in the fabrication of electrospun fibrous materials designed as antifungal dressings for agricultural applications. mdpi.com This illustrates how the quinoline scaffold can be integrated into polymer matrices to create materials with specific functions. Computational modeling can aid in this area by predicting how derivatives of this compound might self-assemble or interact with other molecules, paving the way for their use in sensors, organic light-emitting diodes (OLEDs), or other smart materials. researchgate.net

Development of Quinoline-Based Chemical Probes and Diagnostics

Fluorescent small molecules are indispensable tools in chemical biology for visualizing and understanding complex biological processes in real-time. nih.gov The quinoline scaffold is highly attractive for creating such probes due to its inherent fluorescence and the ability to modulate its photophysical properties through chemical modification. nih.govcrimsonpublishers.com

Researchers have successfully developed highly modular quinoline-based probes for applications like live-cell imaging and sensing intracellular pH. nih.gov These probes are often designed with specific domains for tuning optical properties and introducing structural diversity, allowing for rational design and rapid discovery. nih.govresearchgate.net Quinoline derivatives have also been engineered as chemosensors for detecting metal ions like Zn²⁺ and Mg²⁺, which are crucial for many biological functions. nanobioletters.comrsc.org

Significantly, a complex derivative containing a 5-chloroquinoline (B16772) sulfonamide moiety was developed as a highly selective chemical probe to study the monocarboxylate transporter 4 (MCT4), a protein implicated in cancer metabolism. nih.gov This finding highlights the potential of chloro-quinoline structures, such as this compound, to serve as the basis for developing sophisticated probes and diagnostic agents for early disease detection and mechanistic studies. crimsonpublishers.comnih.gov

Sustainable Production and Lifecycle Assessment of Quinoline Derivatives

The chemical industry is increasingly focused on developing environmentally benign and sustainable manufacturing processes. Traditional methods for synthesizing quinolines, such as the Skraup or Friedländer reactions, often require harsh conditions, hazardous reagents, and high temperatures, leading to significant environmental concerns. researchgate.netijpsjournal.comnih.gov

Sustainable Production: A major research thrust is the development of "green" synthesis protocols for quinoline derivatives. These modern approaches aim to improve efficiency while minimizing environmental impact. acs.org Key advancements include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve yields. ijpsjournal.comnih.gov

Nanocatalysis: The use of reusable nanocatalysts offers high efficiency and selectivity under milder conditions. nih.gov

One-Pot and Multicomponent Reactions: These methods improve atom economy by combining multiple synthetic steps into a single operation, reducing solvent use and waste generation. nih.govrsc.org

Green Synthesis Methodologies for Quinolines

| Methodology | Key Advantages | References |

|---|---|---|

| Microwave/Ultrasound Assistance | Reduced reaction times, increased yields, energy efficiency. | ijpsjournal.com, nih.gov |

| Nanocatalysis | High catalytic activity, reusability, mild reaction conditions. | nih.gov |

| One-Pot Synthesis | Step and atom economy, reduced solvent waste, simplified workup. | nih.gov, rsc.org |

| Solvent-Free Reactions | Eliminates hazardous organic solvents, reduces environmental impact. | ijpsjournal.com |

Translational Research Prospects for Quinoline-Based Bioactive Entities

Translational research is the process of "translating" fundamental scientific discoveries from the laboratory into practical applications that benefit human health. The quinoline scaffold has a rich history in this regard, forming the core of numerous approved drugs with anticancer, antimalarial, and antibacterial properties. orientjchem.orgnih.gov

The journey from a promising molecule to a clinical therapy involves several key stages:

Identification of Bioactivity: The initial step is screening the compound against various biological targets to identify significant activity, such as inhibiting cancer cell growth or microbial pathogens. nih.govnih.gov

Mechanism of Action Studies: Once activity is confirmed, researchers investigate how the molecule works at a cellular and molecular level, for example, by identifying the specific signaling pathways it modulates. nih.govnih.gov

Preclinical and Clinical Development: Promising candidates undergo extensive preclinical testing in cellular and animal models, followed by rigorous clinical trials in humans to establish safety and efficacy. orientjchem.orgnih.gov

Given the diverse biological activities reported for quinoline derivatives, a compound like this compound or its optimized analogues could be a candidate for this translational pipeline. orientjchem.orgnih.gov If initial screenings reveal potent and selective bioactivity, it could advance into further development as a potential therapeutic agent for a range of diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-2,4,8-trimethylquinoline, and how can purity be optimized?

- Methodology : The Friedländer and Skraup syntheses are foundational for quinoline derivatives. For this compound, chlorination and methylation steps must be strategically ordered. For example, introducing chlorine at position 5 via electrophilic substitution before methyl groups at positions 2, 4, and 8 ensures regioselectivity . Microwave-assisted synthesis (e.g., as used for similar trifluoromethylquinolines) can improve reaction efficiency and yield . Purity optimization involves recrystallization in ethanol or toluene and HPLC validation (>97% purity) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR identify methyl, chloro, and aromatic proton environments. For example, methyl groups at positions 2, 4, and 8 show distinct splitting patterns due to neighboring substituents .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) validate purity, especially for detecting byproducts like dechlorinated analogs .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHClN) and detects isotopic patterns for chlorine .

Q. What preliminary biological activities are associated with this compound?

- Methodology : Screen for antimicrobial activity using broth microdilution assays (MIC values against S. aureus and E. coli). Anticancer potential is assessed via MTT assays on cancer cell lines (e.g., HepG2), with IC values compared to controls. Structural analogs with chloro and methyl groups exhibit enhanced membrane permeability, suggesting similar mechanisms for this compound .

Advanced Research Questions

Q. How does the steric and electronic influence of methyl and chloro substituents affect regioselectivity in further functionalization?

- Methodology :

- Steric Effects : Methyl groups at positions 2 and 8 hinder electrophilic substitution at adjacent positions. Computational modeling (DFT) predicts reactivity hotspots, e.g., position 3 for nitration due to reduced steric hindrance .

- Electronic Effects : The chloro group at position 5 deactivates the ring, directing nucleophilic attacks to positions ortho/para to methyl groups. For example, Suzuki coupling at position 6 (para to Cl) is favored .

Q. How can stability and degradation pathways of this compound be analyzed under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–80°C. Monitor degradation via LC-MS, identifying hydrolytic cleavage of the C-Cl bond as a primary pathway .

- Light Sensitivity : UV-visible spectroscopy tracks photodegradation; methyl groups may stabilize the quinoline ring compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported biological activity data for quinoline derivatives?

- Methodology :

- Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HepG2) and protocols to minimize variability .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .

- SAR Analysis : Compare methyl and chloro substitution patterns across analogs to isolate structural determinants of activity .

Q. Can computational models predict the binding affinity of this compound to therapeutic targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like DNA gyrase (antibacterial) or topoisomerase II (anticancer). Methyl groups may enhance hydrophobic interactions in binding pockets .

- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Key Considerations for Researchers

- Contradictory Data : Address variability in biological assays by standardizing protocols and reporting metabolite profiles .

- Advanced Synthesis : Prioritize microwave or flow chemistry to reduce side products and improve scalability .

- Safety : Handle with nitrile gloves and store under inert gas (N) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.